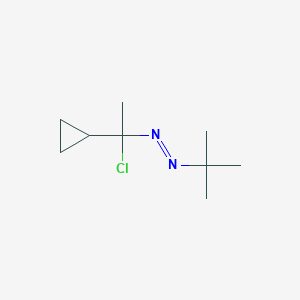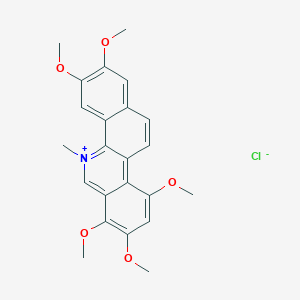![molecular formula C14H12Cl2OS B14627362 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene CAS No. 54506-89-7](/img/structure/B14627362.png)
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene is an organic compound that features a benzene ring substituted with chloromethyl, chlorophenylsulfanyl, and methoxy groups
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorothiophenol, 4-methoxybenzyl chloride, and appropriate chlorinating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene undergoes various types of chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to yield corresponding sulfides.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce sulfides.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: In the materials science field, it is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, depending on its specific derivatives and modifications.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-hydroxybenzene and 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-ethoxybenzene share structural similarities but differ in their substituents.
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased electron density on the benzene ring, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
54506-89-7 |
|---|---|
Formule moléculaire |
C14H12Cl2OS |
Poids moléculaire |
299.2 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-(4-chlorophenyl)sulfanyl-4-methoxybenzene |
InChI |
InChI=1S/C14H12Cl2OS/c1-17-12-5-2-10(9-15)14(8-12)18-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3 |
Clé InChI |
LRHSIJONGKJFRD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CCl)SC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
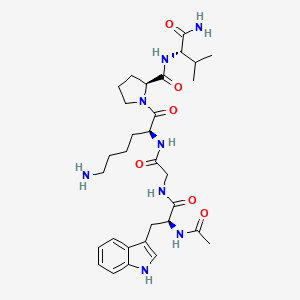
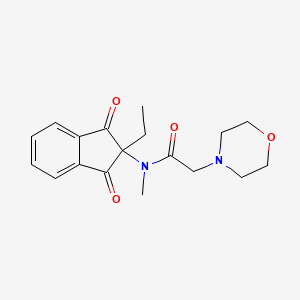
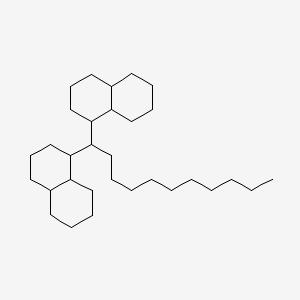
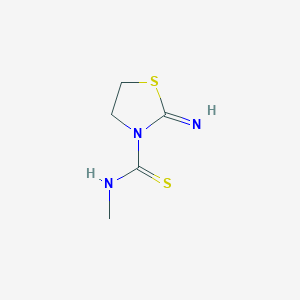
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)

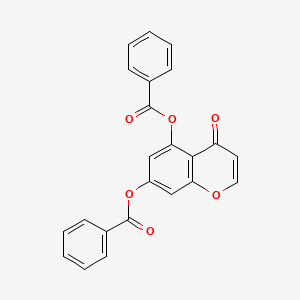
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
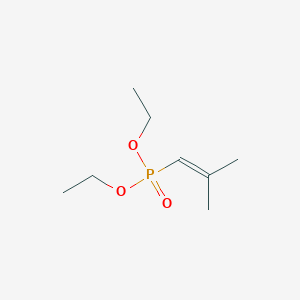
![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
